Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of pyrrole, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate typically involves multiple steps:
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Formation of the Pyrrole and Triazole Moieties: : The pyrrole and triazole rings are synthesized separately using standard organic synthesis techniques. For instance, the pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst .
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Coupling Reactions: : The synthesized pyrrole and triazole rings are then coupled using a sulfanyl linkage. This step often involves the use of thiol reagents and appropriate catalysts to ensure the formation of the desired sulfanyl bond .
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Acylation and Esterification: : The final steps involve acylation to introduce the acetamido group and esterification to form the benzoate ester. These reactions typically require the use of acyl chlorides and alcohols under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and triazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
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Reduction: : Reduction reactions can be performed on the nitro groups if present, using reagents such as sodium borohydride or lithium aluminum hydride .
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester moiety. Typical reagents include alkyl halides and nucleophiles like amines and thiols .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Iron (III) chloride, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines from nitro groups .
Scientific Research Applications
Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors .
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Materials Science: : The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds and undergo various chemical modifications .
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Biological Studies: : The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways .
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C17H17N5O3S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17N5O3S/c1-12-19-20-17(22(12)21-9-3-4-10-21)26-11-15(23)18-14-7-5-13(6-8-14)16(24)25-2/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
DQCBMGOVLASWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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